

The Multifaceted Biological Landscape of Morpholine-Containing Benzoic Acids: A Technical Guide

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Compound of Interest

Compound Name: 4-(morpholin-4-ylmethyl)benzoic
Acid Hydrochloride

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Morpholine, a privileged heterocyclic scaffold, is a cornerstone in modern medicinal chemistry, renowned for imparting favorable physicochemical and pharmacokinetic properties to bioactive molecules.^[1] Its incorporation into drug candidates often enhances solubility, metabolic stability, and target engagement. When coupled with a benzoic acid moiety, the resulting morpholine-containing benzoic acid core structure presents a versatile platform for developing novel therapeutics across a spectrum of diseases. This technical guide provides an in-depth exploration of the predicted and experimentally validated biological activities of this important class of compounds, with a focus on their anticancer, anti-inflammatory, and central nervous system (CNS) activities. Detailed experimental protocols and a visual representation of key signaling pathways are provided to facilitate further research and development in this promising area.

Anticancer Activity

Morpholine-containing benzoic acids have demonstrated significant potential as anticancer agents by targeting various key players in cancer cell proliferation and survival. Notably, derivatives of this scaffold have been identified as potent inhibitors of phosphatidylcholine-

specific phospholipase C (PC-PLC) and enhancer of zeste homolog 2 (EZH2), both of which are implicated in tumorigenesis and cancer progression.

Phosphatidylcholine-Specific Phospholipase C (PC-PLC) Inhibition

Dysregulation of choline phospholipid metabolism is a recognized hallmark of cancer. PC-PLC, an enzyme that hydrolyzes phosphatidylcholine to produce the second messengers phosphocholine and diacylglycerol (DAG), is often overexpressed in various cancers and plays a role in oncogenic signaling pathways.^{[2][3]} Derivatives of 2-morpholino-5-N-benzylamino benzoic acid have emerged as a promising class of PC-PLC inhibitors.

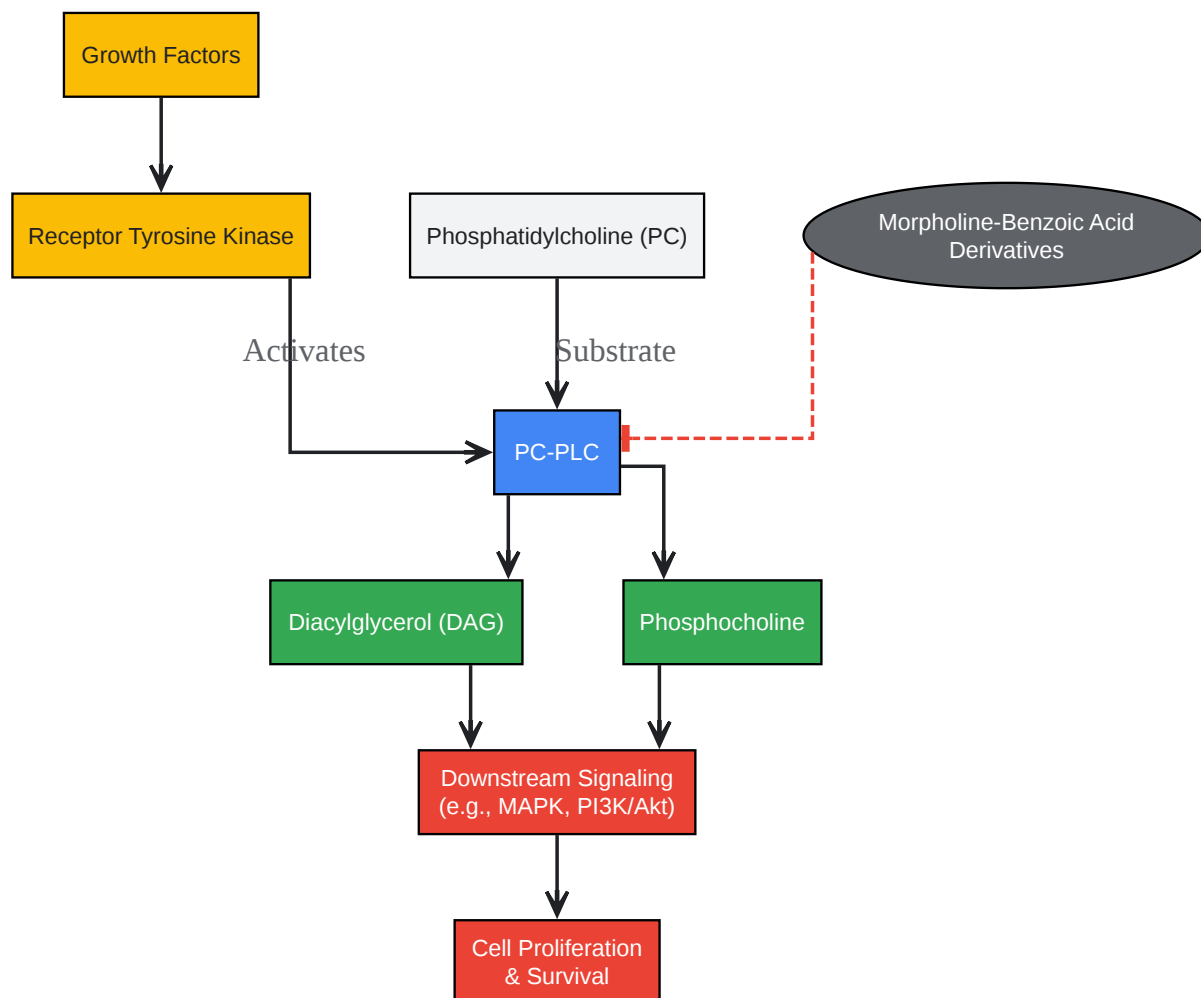
The following table summarizes the biological activity of a series of 2-morpholino-5-N-benzylamino benzoic acid derivatives. The data highlights the structure-activity relationships (SAR), demonstrating the impact of substitutions on the central benzoic acid ring and the N-benzyl group on both enzyme inhibition and antiproliferative effects in cancer cell lines.

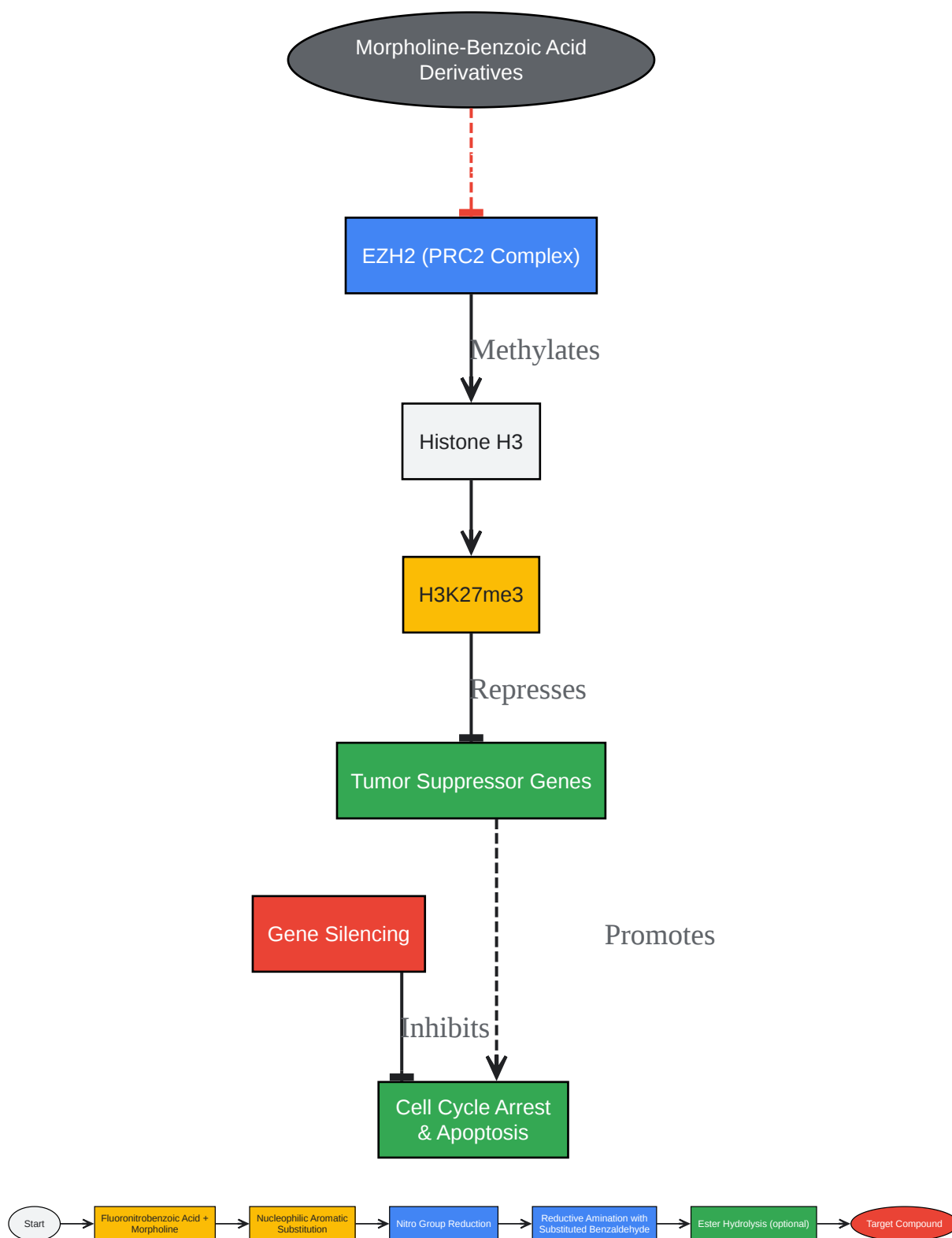
Compound ID	Structure	PC-PLCBC Inhibition (%) ^a	IC ₅₀ MDA-MB-231 (μM)	IC ₅₀ HCT116 (μM)
1a	2-morpholino-5-(benzylamino)benzoic acid	89.3 ± 1.5	>50	>50
1b	2-morpholino-5-(3-chlorobenzylamino)benzoic acid	89.3 ± 1.5	10.7 ± 1.5	15.2 ± 2.1
2a	N-hydroxy-2-morpholino-5-(benzylamino)benzamide	69.5 ± 7.3	1.1 ± 0.1	3.4 ± 0.3
2b	N-hydroxy-2-morpholino-5-(3-chlorobenzylamino)benzamide	69.5 ± 7.3	0.8 ± 0.1	1.9 ± 0.2
11f	2-morpholino-4-(3-chlorobenzylamino)benzoic acid	66.9 ± 5.7	>50	>50
12f	N-hydroxy-2-morpholino-4-(3-chlorobenzylamino)benzamide	40-60	ND	ND
25	N-methyl-N-hydroxy-2-morpholino-5-(benzylamino)benzamide	ND	1.1 ± 0.1	3.4 ± 0.3

^a Percentage of enzyme activity relative to vehicle control (DMSO). Data extracted from[2][4].

ND: Not Determined.

The inhibition of PC-PLC by morpholine-containing benzoic acid derivatives disrupts the production of downstream signaling molecules, thereby impeding cancer cell proliferation.





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